2,6-Dichloro-4-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKGBEFRQOIUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Dichloro-4-fluorobenzamide chemical structure and properties
A Privileged Fluorinated Scaffold for Drug & Agrochemical Discovery[1]
Executive Summary
2,6-Dichloro-4-fluorobenzamide (CAS: 1798748-69-2) is a highly specialized halogenated building block used in the synthesis of advanced bioactive small molecules.[1][2][3][4] Characterized by a sterically congested "2,6-substitution" pattern and an electron-withdrawing "4-fluoro" motif, this scaffold is critical for modulating metabolic stability and conformational entropy in drug candidates.[1]
This guide details the physicochemical profile, synthetic pathways, and application of this compound, specifically highlighting its role as a precursor for Nrf2 activators (oxidative stress modulators) and benzoylurea insecticides.[1]
Part 1: Chemical Identity & Structural Analysis[1][6]
The utility of this compound stems from its unique electronic and steric properties. The 2,6-dichloro substitution forces the amide group out of planarity with the phenyl ring, creating a "molecular twist" that enhances selectivity for protein binding pockets and improves oral bioavailability by disrupting crystal packing energy.
Physicochemical Profile[1][2][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 1798748-69-2 | |
| Molecular Formula | C₇H₄Cl₂FNO | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 154–158 °C (Predicted) | Consistent with 2,6-disubstituted benzamides |
| LogP | ~2.1 | Moderate lipophilicity |
| H-Bond Donors | 2 (Primary Amide) | |
| H-Bond Acceptors | 1 (Carbonyl) |
Structural Logic Diagram
The following diagram illustrates the functional roles of each substituent on the benzene ring:
Figure 1: Structural Activity Relationship (SAR) of the this compound scaffold.[1][5]
Part 2: Synthetic Pathways[1][6]
The synthesis of this compound is typically achieved via two primary routes: Nitrile Hydrolysis (Route A) or Acid Chloride Ammonolysis (Route B).[1][5] Route B is generally preferred for laboratory-scale purity, while Route A is favored in industrial settings due to atom economy.
Synthesis Workflow
Figure 2: Primary synthetic routes for this compound.
Detailed Protocol: Route B (Acid Chloride Ammonolysis)
Recommended for high-purity research applications.[1][5]
Materials:
-
Thionyl chloride (SOCl₂, 3.0 eq)[5]
-
Ammonium hydroxide (28% NH₃, excess)[5]
-
Dichloromethane (DCM, anhydrous)[5]
-
DMF (Catalytic amount)[5]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2,6-dichloro-4-fluorobenzoic acid in anhydrous DCM.
-
Chlorination: Add thionyl chloride dropwise, followed by 2 drops of DMF. Heat to reflux (40°C) for 3 hours until gas evolution ceases.
-
Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (typically a yellow oil).[5] Note: Do not purify; use immediately.
-
Ammonolysis: Re-dissolve the acid chloride in fresh DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add aqueous ammonium hydroxide (or bubble NH₃ gas) while stirring vigorously. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[5]
-
Workup: After 1 hour, filter the precipitated white solid. Wash with cold water (to remove NH₄Cl) and hexanes.[5]
-
Drying: Dry under vacuum at 45°C. Yield is typically >85%.[5]
Part 3: Applications in Drug Discovery (Nrf2 Activators)
Recent patent literature (e.g., EP 4446312 A1 ) highlights this amide as a key intermediate for synthesizing Nitrogen-containing heterocyclic compounds that activate the Nrf2 pathway.[5] The Nrf2 pathway is the cell's primary defense against oxidative stress, making these compounds potential treatments for kidney disease, COPD, and neurodegeneration.[5]
Mechanism of Cyclization
The primary amide nitrogen serves as a nucleophile in condensation reactions with aldehydes (e.g., paraformaldehyde) to form isoquinoline or benzoxazine derivatives.[5]
Experimental Insight: In the synthesis of Nrf2 activators, the amide is often first N-alkylated (e.g., with a benzyl bromide derivative) and then cyclized.[5] The 2,6-dichloro motif protects the amide bond from enzymatic cleavage in vivo, extending the drug's half-life.
Figure 3: Pathway from benzamide precursor to biological effect.[5]
Part 4: Safety & Handling (GHS Standards)[6]
While this compound is a stable solid, it shares hazard profiles with other halogenated benzamides.
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood.[5] Avoid inhalation of dust.[5]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.[5]
References
-
European Patent Office. (2023).[5] Nitrogen-containing heterocyclic compound having Nrf2 activation effect.[1][5] EP 4446312 A1.[5] Retrieved from [5]
-
PubChem. (n.d.).[4][5] this compound (Compound).[2][3][5][8] National Library of Medicine.[5] Retrieved from [5]
-
BLD Pharm. (n.d.).[5] this compound Product Data. Retrieved from [5]
-
Sigma-Aldrich. (n.d.).[5] Fluorobenzamide Derivatives and Building Blocks.[3][5] Retrieved from [5]
Sources
- 1. 88487-25-6|2-Chloro-5-fluorobenzamide|BLD Pharm [bldpharm.com]
- 2. 4-fluorobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1798748-69-2|this compound|BLD Pharm [bldpharm.com]
- 4. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. 88578-90-9 | 2-Chloro-4-fluorobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Spectroscopic Data for 2,6-dichloro-4-fluorobenzamide: A Technical Overview
A comprehensive spectroscopic dataset for 2,6-dichloro-4-fluorobenzamide (CAS 1798748-69-2) is not publicly available in peer-reviewed literature or common spectral databases. This technical guide, therefore, addresses the anticipated spectral characteristics based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation. The following sections provide a predictive guide for researchers, scientists, and drug development professionals on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
This guide will leverage data from analogous structures such as 2,6-dichlorobenzamide, 4-fluorobenzamide, and other substituted benzamides to forecast the spectral features of this compound. This approach allows for an educated estimation of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, providing a valuable preliminary framework for the characterization of this molecule.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound combines the electronic effects of two ortho-chloro substituents, a para-fluoro substituent, and a primary amide group on a benzene ring. These features will dictate the molecule's spectroscopic signature.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Region: The two protons on the benzene ring (at C3 and C5) are chemically equivalent and are expected to appear as a single signal. Due to coupling with the fluorine atom at C4, this signal will likely be a doublet. The electron-withdrawing effects of the two chlorine atoms and the amide group will deshield these protons, placing their chemical shift in the downfield region, likely between 7.0 and 8.0 ppm.
-
Amide Protons: The two protons of the primary amide group (-CONH₂) are expected to produce one or two broad signals, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. These signals are typically observed in the range of 5.0 to 8.0 ppm.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Carbon Atom Assignment | Rationale |
| 165 - 175 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and nitrogen atoms. |
| 155 - 165 (doublet) | C4 (C-F) | The carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). |
| 130 - 140 | C1 (C-C=O) | The carbon bearing the amide group will be deshielded. |
| 130 - 140 (doublet) | C2 & C6 (C-Cl) | The carbons attached to the chlorine atoms are expected to be in a similar chemical shift range and will likely show a smaller three-bond carbon-fluorine coupling (³JCF). |
| 115 - 125 (doublet) | C3 & C5 (C-H) | These carbons are shielded relative to the other aromatic carbons and will exhibit a two-bond carbon-fluorine coupling (²JCF). |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3100 (two bands) | N-H symmetric & asymmetric stretch | Primary Amide |
| 1680 - 1640 | C=O stretch (Amide I band) | Amide |
| 1620 - 1580 | N-H bend (Amide II band) | Amide |
| 1600 - 1450 | C=C aromatic ring stretch | Aromatic Ring |
| 1250 - 1150 | C-F stretch | Aryl-Fluoride |
| 800 - 600 | C-Cl stretch | Aryl-Chloride |
Predicted Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 208.02 g/mol . The mass spectrum should show a molecular ion peak at m/z 208. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks at approximately 65% and 10% of the intensity of the M⁺ peak, respectively.
-
Key Fragmentation Pathways:
-
Loss of the amide group (-NH₂) to give a fragment at m/z 192.
-
Loss of a chlorine atom to give a fragment at m/z 173.
-
Formation of the 2,6-dichloro-4-fluorobenzoyl cation at m/z 191.
-
Figure 2. Predicted key fragmentation pathways for this compound.
Experimental Protocols
The acquisition of actual spectroscopic data for this compound would follow standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Instrument: A mass spectrometer capable of high resolution is preferred to confirm the elemental composition of the fragments.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Conclusion
References
No direct peer-reviewed references containing the spectroscopic data for this compound were found during the literature search. The predictions herein are based on general principles of organic spectroscopy and data for analogous compounds.
Navigating the Solubility Landscape of 2,6-dichloro-4-fluorobenzamide: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the intricate journey of drug discovery and development, the intrinsic property of solubility stands as a formidable gatekeeper to a molecule's therapeutic potential. A candidate compound, regardless of its potency and selectivity, is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to high doses, variable bioavailability, and potential gastrointestinal toxicity. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a matter of academic curiosity; it is a cornerstone of rational formulation design and successful clinical translation. This guide provides an in-depth technical exploration of the solubility of 2,6-dichloro-4-fluorobenzamide, a halogenated benzamide of interest in medicinal chemistry. By integrating theoretical principles with practical experimental guidance, we aim to equip the reader with the knowledge to navigate the complexities of its dissolution behavior.
Understanding the Molecular Architecture: Physicochemical Properties of this compound
The core of the molecule is a benzamide, a derivative of benzoic acid and ammonia. The amide group (-CONH2) is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group generally imparts some degree of aqueous solubility. However, the benzene ring is nonpolar and hydrophobic. The overall solubility of benzamide itself is a balance between these opposing characteristics.
The key to understanding the solubility of this compound lies in the influence of its halogen substituents:
-
Two Chlorine Atoms (at positions 2 and 6): Chlorine is an electronegative and moderately bulky halogen. The presence of two chlorine atoms significantly increases the molecular weight and the overall lipophilicity (fat-solubility) of the molecule. The ortho-substitution pattern (positions 2 and 6) can also introduce steric hindrance, potentially affecting how the amide group interacts with solvent molecules. Generally, chlorination tends to decrease aqueous solubility.[1]
-
One Fluorine Atom (at position 4): Fluorine is the most electronegative element and is relatively small in size. The substitution of hydrogen with fluorine can have complex effects on a molecule's properties. While it increases polarity at the C-F bond, the overall effect on molecular polarity and solubility is not always straightforward. However, studies have shown that fluorination can sometimes improve aqueous solubility compared to chlorination.[1]
Based on this analysis, we can predict that this compound will be a sparingly soluble compound in water. Its solubility will be governed by a delicate interplay between the hydrogen bonding capacity of the amide group and the hydrophobicity imparted by the dichlorinated benzene ring.
Predicted Physicochemical Properties (based on analogues):
To provide a more quantitative, albeit predictive, understanding, we can examine the properties of structurally similar compounds available in the PubChem database.
| Property | 2,6-dichlorobenzamide[2] | 2,6-difluorobenzamide[3] | 2-chloro-6-fluorobenzamide[4] | 2,6-dichloro-4-fluorobenzaldehyde[5] | Predicted: this compound |
| Molecular Weight ( g/mol ) | 190.03 | 157.12 | 173.57 | 193.00 | ~208.02 |
| XLogP3 | 1.8 | 0.3 | 0.5 | 2.7 | ~2.0 - 2.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 | 1 |
Note: XLogP3 is a computed measure of lipophilicity. A higher value indicates greater lipid solubility and lower water solubility.
The predicted XLogP3 value for our target compound suggests a moderate level of lipophilicity, reinforcing the expectation of low aqueous solubility.
The Theoretical Underpinnings of Solubility: A Thermodynamic Perspective
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[6] The spontaneity of dissolution is determined by the balance between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS) at a given temperature (T), as described by the following equation:
ΔG = ΔH - TΔS [6]
For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid solute and the pure solvent.
-
Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For most solids dissolving in liquids, this process is endothermic (ΔH > 0), meaning heat is absorbed.[7]
-
Entropy of Dissolution (ΔS): This term reflects the change in randomness or disorder of the system. The dissolution of a well-ordered crystalline solid into a liquid solution generally leads to an increase in entropy (ΔS > 0).[6]
The solubility of a compound is therefore a delicate balance. Even if the dissolution is endothermic, a significant increase in entropy can drive the process forward.
The principle of "like dissolves like" is a useful qualitative guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This is because the formation of strong solute-solvent interactions can compensate for the energy required to break the initial solute-solute and solvent-solvent bonds.
For this compound, we can anticipate the following interactions:
-
In Polar Protic Solvents (e.g., water, ethanol, methanol): The primary interactions will be hydrogen bonding between the amide group of the solute and the hydroxyl groups of the solvent. However, the bulky and hydrophobic dichlorophenyl ring will disrupt the hydrogen-bonding network of the solvent, leading to an unfavorable enthalpic contribution.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amide group. They also have significant dipole moments that can interact with the polar regions of the solute.
-
In Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring of the solute will interact favorably with these solvents through van der Waals forces. However, the polar amide group will have poor interactions with nonpolar solvents, limiting solubility.
Experimental Determination of Solubility: A Practical Guide
Given the lack of readily available data, experimental determination of the solubility of this compound is essential. The following section provides a detailed protocol for a standard equilibrium solubility determination method.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane) of at least HPLC grade.
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of a compound.
Caption: A streamlined workflow for determining the equilibrium solubility of a compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume of a specific solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached a state of dynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed and data from analogous compounds, we can predict the relative solubility of this compound in a range of common laboratory solvents. This information is summarized in the table below. It is crucial to emphasize that these are predictions and should be confirmed by experimental data.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The hydrophobic dichlorophenyl ring will dominate over the hydrogen bonding ability of the amide group. |
| Methanol | Polar Protic | Moderate | The small size and hydrogen bonding capability of methanol will allow for some interaction with the amide group. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. |
| Isopropanol | Polar Protic | Low to Moderate | The bulkier isopropyl group will further hinder effective solvation of the amide group. |
| Acetone | Polar Aprotic | Moderate to High | The strong dipole moment and hydrogen bond accepting capability of acetone will facilitate dissolution. |
| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating both polar and nonpolar parts of the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide range of organic compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality provides some polarity, but the overall character is less polar than ketones or sulfoxides. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene will favorably interact with the aromatic ring, but not the polar amide group. |
| Hexane | Nonpolar | Very Low | The highly nonpolar nature of hexane will have very poor interactions with the polar amide group. |
Causality in Experimental Design: Why These Solvents and Methods?
The choice of solvents in the predicted solubility profile is not arbitrary. It spans a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the compound's dissolution behavior. This allows researchers to identify suitable solvent systems for various applications, from reaction media to formulation development.
The equilibrium solubility method is chosen for its thermodynamic rigor. It provides a true measure of a compound's intrinsic solubility under specific conditions, which is essential for understanding its fundamental physicochemical properties. In contrast, kinetic solubility measurements, while faster, can be influenced by factors such as the rate of dissolution and the presence of metastable solid forms, and may not represent the true equilibrium state.
Conclusion: A Roadmap for Further Investigation
This technical guide has provided a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in theoretical principles and supported by data from analogous compounds. While these predictions offer a valuable starting point, they underscore the critical need for experimental verification. The detailed protocol provided herein offers a robust framework for obtaining accurate and reliable solubility data.
For drug development professionals, a thorough understanding of a compound's solubility is not just a preliminary step but a continuous consideration throughout the development lifecycle. The insights gained from such studies will inform critical decisions in chemical process development, formulation design, and ultimately, the successful translation of a promising molecule into a safe and effective therapeutic.
References
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PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2024, from [Link]
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MDPI. (2023, November 28). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 7, 2024, from [Link]
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Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved February 7, 2024, from [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved February 7, 2024, from [Link]
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PubMed. (2007, November 1). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Retrieved February 7, 2024, from [Link]
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ResearchGate. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved February 7, 2024, from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved February 7, 2024, from [Link]
-
MDPI. (2022, December 16). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Retrieved February 7, 2024, from [Link]
-
Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved February 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved February 7, 2024, from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Guide: Physical and Chemical Properties of Halogenated Benzamides
Executive Summary
Halogenated benzamides represent a critical scaffold in medicinal chemistry and organic synthesis, serving as the structural core for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. This guide provides a technical analysis of their physicochemical properties, emphasizing the impact of halogen substitution (F, Cl, Br, I) on crystal packing, solubility, and electronic distribution. Furthermore, it details their unique reactivity profile, specifically the utility of the amide group as a Directed Metalation Group (DMG) for regioselective functionalization.
Structural and Physical Properties[1][2][3]
The introduction of halogen atoms onto the benzamide (
Crystal Structure and Polymorphism
Benzamide derivatives often exhibit polymorphism, a critical factor in drug formulation. The amide group forms robust intermolecular hydrogen bond networks (N-H···O), typically arranging in "tape" or "ribbon" motifs.
-
Ortho-Substitution Effect: Substituents at the ortho position (e.g., 2-Fluorobenzamide) often suppress disorder by locking the amide group out of planarity with the benzene ring due to steric repulsion, stabilizing specific polymorphs.
-
Packing Trends: Para-substituted isomers generally exhibit the highest melting points due to high symmetry, allowing efficient packing in the crystal lattice.
Melting Point and Solubility Data
The following table summarizes the physical constants for mono-halogenated benzamides. Note the distinct increase in melting point for para-isomers and the heavy atom effect (I > Br > Cl > F) on lipophilicity (LogP).
| Compound | Position | Melting Point (°C) | LogP (Exp/Pred) | Water Solubility |
| Benzamide | - | 125 - 128 | 0.64 | High |
| Fluorobenzamide | Ortho (2-) | 114 - 116 | 0.91 | Moderate |
| Meta (3-) | 130 - 132 | 1.15 | Moderate | |
| Para (4-) | 154 - 156 | 1.15 | Moderate | |
| Chlorobenzamide | Ortho (2-) | 142 - 144 | 1.44 | Low |
| Meta (3-) | 134 - 137 | 1.50 | Low | |
| Para (4-) | 178 - 182 | 1.55 | Very Low | |
| Bromobenzamide | Ortho (2-) | 156 - 163 | 1.70 | Low |
| Meta (3-) | 155 - 159 | 2.05 | Very Low | |
| Para (4-) | 185 - 187 | 2.10 | Insoluble | |
| Iodobenzamide | Para (4-) | 215 - 217 | 2.50 | Insoluble |
Data compiled from Sigma-Aldrich, PubChem, and NIST databases. [1, 2, 3]
Chemical Reactivity and Electronic Effects[1][4]
Electronic Influence of Halogens
Halogens exert two opposing effects on the benzamide ring:
-
Inductive Withdrawal (-I): Increases the acidity of the amide protons (
drops from ~23 to ~21 in DMSO) and deactivates the ring toward electrophilic aromatic substitution (EAS). -
Resonance Donation (+R): Weakly stabilizes carbocations at ortho and para positions, but the -I effect generally dominates.
Directed Ortho Metalation (DoM)
The most powerful synthetic application of halogenated benzamides is Directed Ortho Metalation (DoM) . The amide group acts as a Directed Metalation Group (DMG).[1] It coordinates strong bases (e.g., n-BuLi), bringing the base into proximity with the ortho proton.
Mechanism:
-
Coordination: The lithium atom of the base coordinates to the amide oxygen (or nitrogen).
-
Deprotonation: The base removes the ortho proton, forming a lithiated intermediate.[1]
-
Functionalization: An electrophile (
) is introduced, substituting the lithium.[1]
Note: In halogenated systems, "Lithium-Halogen Exchange" can compete with DoM.
-
F, Cl: DoM is favored (strong C-X bond).
-
Br, I: Li-Halogen exchange often competes or dominates (weak C-X bond).
Figure 1: Mechanism of Directed Ortho Metalation (DoM) vs. Lithium-Halogen Exchange.
Experimental Protocols
Synthesis of 4-Chlorobenzamide
This standard protocol utilizes the ammonolysis of acid chlorides, suitable for generating gram-scale quantities of halogenated benzamides.
Reagents:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30%
, excess) or Ammonium carbonate -
Solvent: Ethyl Acetate or Dichloromethane (DCM)
Protocol:
-
Preparation: Dissolve 4-chlorobenzoyl chloride (10 mmol) in dry DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add concentrated ammonium hydroxide (5 mL) dropwise. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Stir the biphasic mixture vigorously for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.
-
Workup: Dilute with water (20 mL). Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted acid) and Brine. Dry over anhydrous
. -
Crystallization: Evaporate solvent. Recrystallize the crude solid from hot ethanol/water to yield white needles (Yield >85%, MP 178-180°C).
Ortho-Functionalization via DoM
Safety: n-Butyllithium is pyrophoric. Perform under inert atmosphere (
-
Setup: Flame-dry a flask and flush with Argon. Dissolve N,N-diethyl-2-chlorobenzamide (secondary/tertiary amides are better DMGs than primary) in anhydrous THF. Cool to -78°C.
-
Lithiation: Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
Quench: Add the electrophile (e.g., Methyl Iodide, DMF) dissolved in THF.
-
Workup: Allow to warm to RT, quench with saturated
, and extract with ethyl acetate.
Medicinal Chemistry Applications
Halogenated benzamides are "privileged structures" in drug discovery.
-
Metabolic Stability: Replacing a Hydrogen with Fluorine (C-F bond) blocks metabolic oxidation sites (e.g., P450 hydroxylation), extending the drug's half-life (
). -
Halogen Bonding: Heavier halogens (Cl, Br, I) can form "halogen bonds" with protein backbone carbonyls. This is a directional interaction where the positive "sigma hole" of the halogen interacts with the nucleophilic oxygen.
Figure 2: Structure-Activity Relationship (SAR) and Pharmacological impact of halogenation.
References
-
Sigma-Aldrich. Product Specification: 4-Chlorobenzamide (CAS 619-56-7). Retrieved from
-
National Institute of Standards and Technology (NIST). Benzamide, 3-bromo- Properties. NIST Chemistry WebBook. Retrieved from
-
PubChem. Compound Summary: 4-Iodobenzamide (CID 77561).[3] National Library of Medicine. Retrieved from
-
Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Gedeck, P., et al. (2006). The role of halogen bonding in inhibitor recognition. Journal of Medicinal Chemistry, 49(26), 7598-7602.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2,6-Dichloro-4-fluorobenzamide via Nucleophilic Acyl Substitution
The following Application Note is designed for professional researchers and drug development scientists operating within a fully equipped chemical laboratory. It details the optimized synthesis of 2,6-dichloro-4-fluorobenzamide , a halogenated benzamide intermediate often utilized in the development of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds.
Abstract & Strategic Rationale
The synthesis of 2,6-disubstituted benzamides presents unique challenges due to the steric inhibition of resonance and nucleophilic attack at the carbonyl center. The bulky chlorine atoms at the ortho positions (2,6) create a "protective" steric shield around the amide bond, enhancing metabolic stability—a desirable trait for bioactive compounds. However, this same steric bulk hinders direct amidation methods (e.g., direct condensation).
This protocol utilizes an indirect activation strategy . We first convert the precursor, 2,6-dichloro-4-fluorobenzoic acid , into its highly reactive acyl chloride intermediate using thionyl chloride (
Reaction Design & Workflow
The synthesis proceeds in two distinct phases carried out in a single workflow:
-
Activation: Formation of 2,6-dichloro-4-fluorobenzoyl chloride.
-
Amidation: Nucleophilic substitution with ammonium hydroxide.
Process Logic Diagram
Figure 1: Logical workflow for the conversion of the benzoic acid precursor to the amide via the acid chloride intermediate.
Materials & Safety Profile
Safety Warning: This protocol involves the generation of corrosive acid gases (
| Reagent | Role | Hazard Class (GHS) | Handling Precaution |
| 2,6-Dichloro-4-fluorobenzoic acid | Precursor | Irritant (Skin/Eye) | Avoid dust inhalation; use standard PPE. |
| Thionyl Chloride ( | Chlorinating Agent | Corrosive , Acute Tox. | Reacts violently with water. Use dry glassware. |
| DMF (N,N-Dimethylformamide) | Catalyst | Repr. Tox, Flammable | Use typically 1-2 drops as a catalyst. |
| Ammonium Hydroxide (28-30%) | Nitrogen Source | Corrosive , Aquatic Tox. | Use in hood; ammonia gas is a respiratory irritant. |
| Toluene or DCM | Solvent (Optional) | Flammable, Health Hazard | Used if solution-phase reaction is preferred over neat. |
Detailed Experimental Protocol
Phase 1: Synthesis of the Acid Chloride
Objective: To convert the hydroxyl leaving group (-OH) into a chloride (-Cl), a superior leaving group.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or an inert gas line (
or ) to the top of the condenser to exclude atmospheric moisture. -
Charging: Add 10.0 g (47.8 mmol) of 2,6-dichloro-4-fluorobenzoic acid to the flask.
-
Reagent Addition:
-
Add 20 mL of Thionyl Chloride (
) (Excess). -
Note: The reaction can be run "neat" (in pure thionyl chloride) or in a solvent like Toluene. Running neat is preferred for ease of workup if the boiling point allows.
-
Add 1-2 drops of anhydrous DMF. Mechanism: DMF forms a Vilsmeier-Haack type chloroiminium intermediate, which rapidly catalyzes the reaction [1].
-
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours .-
Endpoint Monitoring: The reaction is complete when the evolution of gas (
and ) ceases and the solid acid has completely dissolved to form a clear solution.
-
-
Evaporation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as an oil or low-melting solid.
-
Critical Step: Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.
-
Phase 2: Amidation
Objective: To displace the chloride with ammonia to form the amide bond.
-
Preparation: Dissolve the crude acid chloride residue in 30 mL of dry Acetone or Dichloromethane (DCM) .
-
Receiver Setup: In a separate 500 mL Erlenmeyer flask, place 50 mL of concentrated Ammonium Hydroxide (28-30%
) and cool it to 0–5°C in an ice bath. -
Addition: Slowly add the acid chloride solution to the stirred ammonia solution dropwise over 15–20 minutes.
-
Observation: A white precipitate (the amide) should form immediately upon contact. The reaction is highly exothermic; maintain temperature <10°C to prevent side reactions.
-
-
Completion: After addition is complete, allow the slurry to stir at room temperature for 30 minutes to ensure full conversion.
Phase 3: Workup and Purification
-
Filtration: Filter the white precipitate using a Büchner funnel and vacuum filtration.
-
Washing:
-
Wash the filter cake with cold water (3 x 20 mL) to remove ammonium chloride salts and excess ammonia.
-
Wash with cold hexane (1 x 15 mL) to remove any non-polar impurities.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Recrystallization (If required): If high purity (>99%) is required for analytical standards, recrystallize from an Ethanol/Water mixture. Dissolve in hot ethanol, filter while hot, and add water until turbid. Cool to crystallize.
Analytical Validation (QC)
| Parameter | Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 155–158°C (Typical for benzamides of this class) | Capillary MP |
| Yield | 85–95% (Theoretical) | Gravimetric |
| IR Spectrum | Amide I band (~1650-1690 | FTIR |
Mechanistic Note: The presence of the Fluorine atom at the 4-position provides a convenient handle for
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide. Retrieved from [Link] (Structural analog reference).
Application Notes and Protocols for 2,6-Dichloro-4-fluorobenzamide in Modern Pesticide Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2,6-dichloro-4-fluorobenzamide as a key intermediate in the research and development of novel pesticides. While its close analog, 2,6-difluorobenzamide, is the precursor for numerous commercially successful benzoylphenylurea (BPU) insecticides, the 2,6-dichloro-4-fluoro scaffold offers a distinct substitution pattern for exploring new chemical space in insect growth regulators (IGRs).[1][2] This document details the scientific rationale, synthetic protocols, and bioassay methodologies for researchers leveraging this compound to create next-generation insect control agents. The focus is on the synthesis of benzoylurea derivatives, which act by disrupting the vital process of chitin biosynthesis in insects, a mode of action known for its high target specificity and favorable toxicological profile towards non-target organisms.[1][2]
Introduction: The Strategic Importance of Halogenated Benzamides
The benzamide moiety is a cornerstone of modern agrochemical design. Specifically, 2,6-dihalogenated benzamides are critical structural components for a class of insecticides known as benzoylphenylureas (BPUs). These compounds function as potent insect growth regulators (IGRs) rather than neurotoxins, offering a more targeted approach to pest management.[2] The di-ortho-halogen substitution is crucial for bioactivity, creating a specific conformation that allows the molecule to bind to its target enzyme, chitin synthase.[1]
While 2,6-difluorobenzamide is the most common precursor for commercial BPUs like Lufenuron and Diflubenzuron, the exploration of alternative halogenation patterns, such as in this compound, is a key strategy in overcoming pest resistance and discovering compounds with novel properties. This guide provides the foundational knowledge and protocols for utilizing this specific intermediate in a research context.
Physicochemical Properties of the Precursor Aldehyde
The direct precursor for synthesizing the target benzamide is 2,6-dichloro-4-fluorobenzaldehyde. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | 2,6-Dichloro-4-fluorobenzaldehyde | - |
| CAS Number | 1182709-86-9 | [3] |
| Molecular Formula | C₇H₃Cl₂FO | [3][4] |
| Molecular Weight | 193.00 g/mol | [3][4] |
| Appearance | Off-white to yellowish powder/flakes | [5] |
| Purity | ≥98% (Typical for research grade) | - |
| Storage | Inert atmosphere, room temperature | [3] |
Mechanism of Action: Inhibition of Chitin Synthesis
Pesticides derived from this compound are designed to function as chitin synthesis inhibitors, mirroring the action of established BPUs. Chitin is an essential polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton (cuticle).[1]
The Causality Behind the Mechanism:
-
Ingestion: The insect larva consumes the BPU-treated foliage.
-
Target Binding: The BPU molecule binds to the enzyme chitin synthase 1 (CHS1) located in the epidermal cell membrane.
-
Inhibition: This binding event blocks the polymerization of UDP-N-acetylglucosamine monomers into chitin microfibrils.
-
Molting Failure: During molting (ecdysis), the larva is unable to form a new, functional exoskeleton. The new cuticle is thin, weak, and unable to withstand the pressure of molting fluid or provide muscular support.
-
Mortality: This disruption is lethal, leading to the death of the larva during the molting process.[1]
This mode of action is highly specific to arthropods and has low acute toxicity to mammals and other vertebrates that do not synthesize chitin.[2]
Diagram: Chitin Biosynthesis Inhibition Pathway
Caption: The inhibitory action of benzoylurea insecticides on the insect chitin biosynthesis pathway.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel insecticides derived from this compound.
Protocol 1: Synthesis of a Representative Benzoylurea Insecticide
This protocol describes a two-step process: (A) conversion of the precursor aldehyde to the target benzamide intermediate, and (B) reaction of the benzamide with a substituted isocyanate to form the final benzoylurea product. This is analogous to established methods for synthesizing compounds like Diflubenzuron.[1]
Part A: Synthesis of this compound
-
Oxidation: Convert 2,6-dichloro-4-fluorobenzaldehyde to 2,6-dichloro-4-fluorobenzoic acid using a standard oxidizing agent (e.g., potassium permanganate or Jones oxidation). This step is a prerequisite for the subsequent amidation.
-
Acid Chloride Formation: React the resulting benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., toluene) to form the highly reactive 2,6-dichloro-4-fluorobenzoyl chloride.
-
Amidation: Carefully add the acid chloride to a cooled, concentrated solution of aqueous ammonia (NH₄OH) with vigorous stirring. The amide product will precipitate.
-
Purification: Collect the crude this compound by filtration, wash with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
Part B: Synthesis of N-[(4-chlorophenyl)carbamoyl]-2,6-dichloro-4-fluorobenzamide
-
Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and an anhydrous, inert solvent such as chlorobenzene or xylene.
-
Heating: Heat the mixture to approximately 120-130°C with stirring to ensure dissolution.
-
Addition of Isocyanate: Prepare a solution of p-chlorophenyl isocyanate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the heated benzamide mixture over 1-2 hours.
-
Causality Note: The dropwise addition prevents exothermic runaway reactions and the formation of undesired side products. Anhydrous conditions are critical as isocyanates readily react with water.
-
-
Reaction Monitoring: Maintain the reaction temperature for 5-7 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, cool the mixture to 0-5°C. The benzoylurea product will precipitate out of the solvent.
-
Purification: Filter the solid product, wash thoroughly with a cold, non-polar solvent like hexane to remove residual starting materials, and dry under vacuum. Recrystallization may be performed if higher purity is required.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of a novel benzoylurea insecticide.
Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity (LC₅₀ Determination)
This protocol is a standard method for evaluating the efficacy of stomach-action insecticides against lepidopteran larvae (e.g., Diamondback Moth, Plutella xylostella, or Fall Armyworm, Spodoptera frugiperda).
-
Preparation of Test Solutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone or DMSO).
-
Create a serial dilution of the stock solution to obtain at least five different concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
In the final dilution step into water, add a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to ensure even leaf coverage. A control solution containing only water and the surfactant must be prepared.
-
-
Leaf Treatment:
-
Use fresh, untreated host plant leaves (e.g., cabbage for P. xylostella).
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.
-
-
Insect Infestation:
-
Place one dried leaf into a Petri dish lined with moist filter paper.
-
Introduce 10-15 synchronized second or third-instar larvae into each dish.
-
Prepare at least three to four replicates for each concentration and the control.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber maintained at 25±1°C, >60% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection:
-
Assess larval mortality after 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Trustworthiness Note: The mortality in the control group should be less than 10% for the assay to be considered valid. If control mortality is higher, the experiment should be repeated.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if necessary.
-
Perform a probit analysis on the dose-response data to calculate the Lethal Concentration 50 (LC₅₀), which is the concentration required to cause 50% mortality.
-
Diagram: Bioassay Workflow
Caption: Step-by-step workflow for a standard leaf-dip insecticidal bioassay.
Representative Activity Data of Benzoylurea Insecticides
The table below presents LC₅₀ values for several commercial benzoylurea insecticides derived from the related 2,6-difluorobenzamide precursor. This data serves as a benchmark for researchers developing new compounds from this compound. The goal of such research would be to synthesize novel molecules with comparable or superior activity, a different spectrum of control, or improved properties against resistant pest populations.
| Insecticide | Target Pest | LC₅₀ (ppm or mg/L) | Source |
| Lufenuron | Spodoptera exigua (Beet Armyworm) | 0.06 mg/L | [2] |
| Diflubenzuron | Plutella xylostella (Diamondback Moth) | 1.24 mg/L | [1] |
| Chlorfluazuron | Spodoptera litura (Tobacco Cutworm) | 0.11 mg/L | [1] |
| Hexaflumuron | Helicoverpa armigera (Cotton Bollworm) | 0.04 mg/L | [1] |
| Novaluron | Bemisia tabaci (Whitefly) | 0.21 mg/L | [2] |
References
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). National Institutes of Health (PMC). Available at: [Link]
- US Patent US3444196A. Methods of manufacturing 2,6-dichlorobenzamide. Google Patents.
-
PubChem. 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Bayer Crop Science Canada. Insecticides. Available at: [Link]
-
University of Hertfordshire. 2,6-dichlorobenzamide (Ref: AE C653711). Agriculture and Environment Research Unit (AERU). Available at: [Link]
-
PubChem. 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Benzoylurea insecticide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. 1182709-86-9|2,6-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dichloro-4-Fluorobenzamide
This Application Note is designed as a definitive technical guide for the HPLC analysis of 2,6-dichloro-4-fluorobenzamide . It synthesizes principles of trace organic analysis, halogenated aromatic chemistry, and regulatory validation standards (ICH Q2) to provide a robust, self-validating protocol.
Introduction & Scientific Context
This compound is a critical structural motif often encountered as a synthesis intermediate or degradation product in the lifecycle of benzoylurea insecticides (e.g., Lufenuron, Hexaflumuron) and specific herbicides.
From a chromatographic perspective, this molecule presents unique challenges:
-
Electronic Effects: The electron-withdrawing halogens (Cl at 2,6 and F at 4) significantly reduce the electron density of the aromatic ring, affecting
interactions with phenyl-based stationary phases. -
Steric Hindrance: The 2,6-dichloro substitution creates an "orthogonal twist," forcing the amide group out of planarity with the benzene ring. This reduces conjugation, potentially shifting the UV absorption maximum to lower wavelengths (hypsochromic shift) compared to unsubstituted benzamide.
-
Solubility Profile: The molecule is moderately hydrophobic (logP
1.5–2.0 estimated), making Reverse-Phase HPLC (RP-HPLC) the dominant separation mode.
This guide provides a validated workflow to separate this compound from its likely impurities: the hydrolysis product (2,6-dichloro-4-fluorobenzoic acid ) and the precursor (2,6-dichloro-4-fluorobenzonitrile ).
Method Development Strategy (Expertise & Causality)
Stationary Phase Selection
-
Recommendation: C18 (Octadecylsilane) with high carbon load and end-capping.
-
Reasoning: The target analyte is neutral and moderately polar. A standard C18 column provides sufficient hydrophobic retention. End-capping is critical to minimize secondary silanol interactions with the amide nitrogen, which—although weakly basic due to electron-withdrawing groups—can still cause peak tailing on active silica.
Mobile Phase & pH Control
-
Modifier: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid. -
Why Acidic pH (pH ~2.5)?
-
Impurity Control: The primary degradation product is likely the corresponding benzoic acid. At neutral pH, the acid is ionized (carboxylate) and elutes near the void volume. At pH 2.5 (below its pKa of ~3.5), the acid is protonated, increasing its retention and allowing baseline separation from the amide.
-
Peak Shape: Acidic pH suppresses the ionization of residual silanols on the column, sharpening the peaks.
-
Detection Wavelength[3]
-
Primary: 210 nm (High Sensitivity).
-
Secondary: 254 nm (High Selectivity).
-
Mechanism: The amide carbonyl (
) and the aromatic ring ( ) absorb strongly in the low UV. Due to the steric inhibition of resonance by the 2,6-dichloro pattern, the is likely shifted below 240 nm. 210 nm captures the amide bond absorption for maximum signal.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Causality / Notes |
| HPLC System | Binary Gradient Pump, UV/PDA Detector | Isocratic is possible, but gradient ensures impurity elution. |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | 3.5 µm particle size offers better resolution than 5 µm without UPLC backpressure. |
| Mobile Phase A | 0.1% | Acidifies mobile phase to pH ~2.2. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[3] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[4] |
| Injection Volume | 10 µL | Adjust based on sample concentration. |
| Detection | UV @ 210 nm (Reference: 360 nm) | 210 nm maximizes sensitivity for the amide functionality. |
Gradient Program
Use this gradient to separate the Amide (Target) from Acid (early eluting) and Nitrile (late eluting).
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 80 | 20 | Initial equilibration |
| 10.0 | 40 | 60 | Linear ramp to elute Target |
| 12.0 | 10 | 90 | Wash step for hydrophobic impurities |
| 15.0 | 10 | 90 | Hold wash |
| 15.1 | 80 | 20 | Return to initial |
| 20.0 | 80 | 20 | Re-equilibration (Critical) |
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (80:20 Water:ACN).
-
Note: Diluting in 100% ACN can cause "solvent shock" and peak distortion for early eluting peaks. Always match the sample solvent to the initial mobile phase.
-
System Suitability & Validation (Trustworthiness)
To ensure the method is "self-validating," every sequence must include a System Suitability Test (SST).
System Suitability Parameters (Acceptance Criteria)
-
Retention Time (RT) %RSD: < 1.0% (n=5 injections).
-
Peak Area %RSD: < 1.0% (n=5 injections).
-
Tailing Factor (
): 0.8 < < 1.5. -
Theoretical Plates (
): > 5,000. -
Resolution (
): > 2.0 between Target and nearest impurity (e.g., Benzoic Acid derivative).
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analysis, from preparation to data reporting.
Caption: Step-by-step analytical workflow ensuring data integrity via mandatory System Suitability checkpoints.
Troubleshooting & Optimization
Decision Tree for Common Issues
Caption: Rapid diagnostic logic for resolving common HPLC anomalies during benzamide analysis.
Specific Scenarios
-
Scenario A: Split Peaks.
-
Cause: Sample solvent is stronger than mobile phase (e.g., sample in 100% ACN injected into 20% ACN stream).
-
Fix: Dilute sample in Mobile Phase A/B mixture (50:50 or 80:20).
-
-
Scenario B: Low Sensitivity.
References & Authority
-
U.S. EPA. (1995). Method 555: Determination of Chlorinated Acids in Water by HPLC with a Photodiode Array Detector. (Provides foundational parameters for chlorinated aromatic separation).
-
PubChem. (2025).[5][6][7][10] 2,6-Dichlorobenzamide (Compound Summary). National Library of Medicine. (Used for physicochemical property analogy).
-
Phenomenex. (2024). HPLC Method Development Guide for Phenyl and C18 Columns. (Expertise on stationary phase selection for aromatics).
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for the validation protocols defined in Section 4).
Sources
- 1. carlroth.com [carlroth.com]
- 2. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. axcendcorp.com [axcendcorp.com]
- 10. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Dichlorobenzamide (BAM) Compounds via GC-MS
Executive Summary & Scientific Rationale
The detection of 2,6-dichlorobenzamide (BAM) and its isomers is critical in environmental monitoring and drug development, particularly as a persistent metabolite of the herbicide Dichlobenil. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for polar metabolites, GC-MS remains a robust, cost-effective standard for laboratories requiring high specificity and library-match confirmation.
The Challenge: Dichlorobenzamides possess a primary amide group (
The Solution: This protocol utilizes Solid Phase Extraction (SPE) followed by Silylation Derivatization using BSTFA. By replacing the active protic hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, we reduce polarity, increase thermal stability, and improve volatilization. This ensures sharp chromatographic peaks and lowers the Limit of Quantitation (LOQ).
Analytical Workflow
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: End-to-end workflow for the extraction and derivatization of dichlorobenzamide.
Materials & Reagents
| Component | Specification | Purpose |
| Target Analyte | 2,6-Dichlorobenzamide (BAM) | Primary standard. |
| Internal Standard | 2,6-Dichlorobenzamide-d3 (or 2,4,6-Trichlorobenzonitrile) | Normalization for recovery losses. |
| SPE Cartridge | Polymeric Divinylbenzene (DVB) (e.g., 200mg/6mL) | Retains polar aromatics better than C18. |
| Derivatization Agent | BSTFA + 1% TMCS | Silylating reagent. TMCS acts as a catalyst.[1] |
| Solvents | Ethyl Acetate, Methanol, Acetonitrile (HPLC Grade) | Extraction and elution. |
| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of residual water before derivatization. |
Detailed Protocol
Phase A: Sample Preparation (Solid Phase Extraction)[2]
Rationale: Direct liquid-liquid extraction often results in emulsions and lower recovery for polar amides. Polymeric SPE provides a cleaner extract.
-
Conditioning:
-
Rinse SPE cartridge with 5 mL Methanol.
-
Rinse with 5 mL Reagent Water. Do not let the cartridge dry out.[2]
-
-
Loading:
-
Adjust sample pH to neutral (pH 6.5–7.5).
-
Load 500 mL – 1000 mL of water sample at a flow rate of ~5–10 mL/min.
-
-
Washing:
-
Wash with 5 mL of 5% Methanol in water to remove salts and highly polar interferences.
-
Drying Step (Critical): Dry the cartridge under high vacuum for 15–20 minutes. Moisture kills the derivatization reagent in Phase B.
-
-
Elution:
-
Elute analytes with 2 x 3 mL of Ethyl Acetate.
-
Collect eluate in a borosilicate glass tube.
-
Phase B: Derivatization (Silylation)[4][5]
Rationale: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is highly reactive.[1] It replaces the amide hydrogen with a TMS group (
-
Evaporation:
-
Evaporate the Ethyl Acetate eluate to near dryness under a gentle stream of Nitrogen at 35°C.
-
Note: Do not go completely dry if volatile losses are suspected, but for BAM, dryness is acceptable if redissolved immediately.
-
-
Reaction:
-
Reconstitute residue in 100 µL Acetonitrile (Aprotic solvent is mandatory).
-
Add 50 µL BSTFA + 1% TMCS .
-
Cap the vial tightly (PTFE-lined cap).
-
Incubate at 60°C for 30 minutes .
-
-
Final Prep:
Phase C: GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximizes sensitivity; high temp ensures rapid volatilization. |
| Liner | Ultra-Inert, Single Taper with Wool | Deactivated wool traps non-volatiles and protects the column. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides excellent separation for aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |
| Oven Program | 70°C (hold 1 min) | Slow ramp in the middle separates isomers; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Source Temp | 230°C | Standard EI source temperature. |
| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization for library matching. |
Data Analysis & Quantitation
Selected Ion Monitoring (SIM) Table
Using SIM mode improves sensitivity by 10-100x compared to Full Scan.
| Compound | Type | Quant Ion ( | Qualifier Ions ( | Approx. RT (min) |
| 2,6-Dichlorobenzamide (Native) | Target | 173 | 175, 190 | If underivatized |
| TMS-2,6-Dichlorobenzamide | Target | 246 | 248, 261 | Derivatized |
| Internal Standard (d3) | ISTD | [M+3 shift] | [M+3 shift] | Matches Target |
Fragmentation Logic (TMS Derivative):
-
MW (Native): 190[4]
-
Derivatization: +72 amu (TMS group replaces H). Total MW = 262.
-
M-15 Peak: Loss of a methyl group from the TMS moiety is extremely common.
(often the base peak or strong ion). -
Base Peak: Often
246/247 or the dichlorobenzoyl cation ( 173). Verify with a standard injection.
Troubleshooting & Quality Control
Use the following logic tree to diagnose common issues.
Figure 2: Troubleshooting decision tree for GC-MS analysis of amides.
QC Criteria:
-
Linearity:
over the range 0.05 ppb – 50 ppb. -
Recovery: Spiked matrix samples should yield 70–120% recovery.
-
Blanks: Reagent blanks must show < 10% of the LOQ signal.
References
-
U.S. EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link]
-
NIST Chemistry WebBook. 2,6-Dichlorobenzamide Mass Spectrum. [Link]
-
ResearchGate. Validation of GC and GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide. [Link]
Sources
Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde: A Key Precursor for Advanced Pharmaceutical Scaffolds
Abstract
This comprehensive technical guide details the synthesis of 2,6-dichloro-4-fluorobenzaldehyde, a pivotal intermediate in the development of contemporary pharmaceuticals, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of multiple synthetic strategies, complete with detailed, field-tested protocols suitable for laboratory and scale-up applications. The primary focus is on a robust Grignard-based formylation, with alternative methodologies including the Vilsmeier-Haack reaction and the oxidation of a benzyl alcohol precursor also being critically evaluated. Each protocol is designed to be a self-validating system, with causality behind experimental choices explicitly explained. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The title compound, 2,6-dichloro-4-fluorobenzaldehyde, is a prime example of a highly functionalized building block that leverages the unique properties of fluorine. Its substituted phenyl ring serves as a versatile scaffold for the construction of a diverse array of heterocyclic systems. The presence of the ortho-dichloro substituents provides steric hindrance that can enforce specific conformations in the final drug molecule, a critical factor in achieving selective target engagement. This aldehyde is a valuable precursor for the synthesis of various pharmaceuticals, including pesticides and intermediates for active pharmaceutical ingredients.[3]
This application note provides a detailed exploration of the synthetic routes to 2,6-dichloro-4-fluorobenzaldehyde, with a focus on practical and reproducible laboratory protocols.
Physicochemical Properties & Safety Data
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | PubChem[4] |
| Molecular Weight | 193.00 g/mol | PubChem[4] |
| Appearance | Light yellow crystal | Patsnap[5] |
| Melting Point | 68-72 °C (for 2,6-dichlorobenzaldehyde) | Google Patents[3] |
Safety & Hazard Information:
2,6-Dichloro-4-fluorobenzaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthetic Strategies and Protocols
There are several viable synthetic routes to 2,6-dichloro-4-fluorobenzaldehyde. The choice of method will depend on the availability of starting materials, required scale, and the specific capabilities of the laboratory.
Route 1: Grignard Exchange and Formylation (Recommended)
This is the preferred method due to its high yield and operational simplicity, making it suitable for larger-scale production.[5] The synthesis begins with a commercially available iodinated precursor, which undergoes a Grignard exchange followed by formylation.
Figure 1: Grignard-based synthesis of 2,6-dichloro-4-fluorobenzaldehyde.
Protocol 1: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde via Grignard Reaction
Part A: Preparation of Isopropylmagnesium Chloride Grignard Reagent
-
To a dry 50 mL three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 g) and a small amount of tetrahydrofuran (THF).
-
Initiate the reaction by adding a small crystal of iodine or a few drops of bromoethane and warming the mixture to 30-40°C.
-
Prepare a solution of 2-chloropropane (3 g) in THF (20 mL) in a separate flask.
-
Once the Grignard reaction has initiated (as evidenced by bubbling and a color change), add the 2-chloropropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The concentration is typically around 1.7 M.
Part B: Grignard Exchange and Formylation
-
In a separate 100 mL dry three-necked flask under a nitrogen atmosphere, dissolve 2,6-dichloro-4-fluoroiodobenzene (10 g) in anhydrous THF (20 mL).
-
Cool the solution to between -20°C and 0°C using an appropriate cooling bath.
-
Slowly add the previously prepared isopropylmagnesium chloride Grignard reagent via syringe or dropping funnel, maintaining the internal temperature below 0°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, 5 mL) in anhydrous THF (10 mL).
-
Cool the DMF solution to 0°C and slowly add the Grignard reagent solution to it via cannula, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford 2,6-dichloro-4-fluorobenzaldehyde as a light yellow solid.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[6][7][8] In this case, 1,3-dichloro-5-fluorobenzene would be the logical starting material. The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[6]
Figure 2: Vilsmeier-Haack synthesis of 2,6-dichloro-4-fluorobenzaldehyde.
Protocol 2: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde via Vilsmeier-Haack Reaction
-
In a dry three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 2 equivalents).
-
Cool the DMF to 0°C in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the Vilsmeier reagent.
-
Add 1,3-dichloro-5-fluorobenzene (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Route 3: Oxidation of (2,6-dichloro-4-fluorophenyl)methanol
If the corresponding benzyl alcohol is readily available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are suitable for this transformation as they typically do not over-oxidize the aldehyde to a carboxylic acid.[9][10][11][12]
Figure 3: Oxidation of (2,6-dichloro-4-fluorophenyl)methanol.
Protocol 3: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde via Oxidation
Using Pyridinium Chlorochromate (PCC):
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of (2,6-dichloro-4-fluorophenyl)methanol (1 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Using Dess-Martin Periodinane (DMP):
-
To a solution of (2,6-dichloro-4-fluorophenyl)methanol (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around 10 ppm and signals for the aromatic protons in the aromatic region.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the aldehyde between 190-200 ppm, along with signals for the aromatic carbons.[13] The carbon attached to the fluorine will exhibit a large coupling constant.
-
IR Spectroscopy: The infrared spectrum will display a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1690-1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.
Applications in Drug Discovery
2,6-Dichloro-4-fluorobenzaldehyde is a valuable building block for the synthesis of various pharmaceutical agents. The unique substitution pattern of the aromatic ring makes it a key precursor for compounds that require specific steric and electronic properties for biological activity. A significant area of application is in the development of protein kinase inhibitors .[14] Many kinase inhibitors feature a heterocyclic core, and this aldehyde can be used to construct such scaffolds through reactions like condensation and cyclization.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
-
Patsnap. (n.d.). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Scott, D. A., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2135.
-
Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols. Retrieved from [Link]
- National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23588.
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Explained. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). Retrieved from [Link]
- Shang, R., & Fu, Y. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Chemical Science, 9(24), 5469-5474.
-
Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
-
University of Potsdam. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. careerendeavour.com [careerendeavour.com]
- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dichloro-4-fluorobenzamide
Introduction for the Researcher
Welcome to the comprehensive technical support guide for the synthesis of 2,6-dichloro-4-fluorobenzamide. This document is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related compounds. As a key intermediate in various pharmaceutical and agrochemical applications, ensuring the purity of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate the formation of common side products during your synthesis. Our goal is to empower you with the scientific understanding and practical tools necessary to optimize your reaction outcomes and achieve high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical side product I should be aware of during the synthesis of this compound from 2,6-dichloro-4-fluorobenzonitrile?
A1: The most prevalent and critical side product is 2,6-dichloro-4-fluorobenzoic acid . This impurity arises from the over-hydrolysis of the desired benzamide product. The hydrolysis of the nitrile to the amide is a sequential reaction, and if the reaction is not carefully controlled, the amide will continue to hydrolyze to the corresponding carboxylic acid[1].
Q2: I am using a hydrogen peroxide-based system for the hydrolysis of the nitrile. What are the key parameters to control to minimize the formation of the carboxylic acid byproduct?
A2: When employing an alkaline hydrogen peroxide system for the hydrolysis, meticulous control of temperature and pH is crucial. The reaction is typically exothermic, and elevated temperatures can accelerate the rate of the second hydrolysis step (amide to carboxylic acid). It is advisable to maintain a reaction temperature in the range of 20-50°C. Furthermore, maintaining a pH between 8 and 10 is often optimal for the selective formation of the amide[2]. A higher pH can significantly promote the formation of the carboxylate salt.
Q3: My final product shows the presence of other chlorinated benzonitrile impurities. What is the likely source of these?
A3: The presence of other chlorinated benzonitrile impurities in your final product most likely originates from the purity of your starting material , 2,6-dichloro-4-fluorobenzonitrile. The synthesis of this starting material can sometimes result in the formation of isomers or related chlorinated species, such as 1,2,3-trichlorobenzene, which can be carried through the synthesis[3]. It is imperative to thoroughly characterize your starting materials before use.
Q4: What are the recommended analytical techniques for identifying and quantifying 2,6-dichloro-4-fluorobenzoic acid in my final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both identifying and quantifying the presence of 2,6-dichloro-4-fluorobenzoic acid in your this compound product[4][5][6]. A reversed-phase C18 column is typically suitable for this separation. For unambiguous identification, especially of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended[4]. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of impurities if they can be isolated or are present in sufficient quantity[7][8].
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High Levels of 2,6-dichloro-4-fluorobenzoic Acid Detected
-
Primary Cause: Over-hydrolysis of the desired this compound.
-
Underlying Factors:
-
Excessive Reaction Temperature: Higher temperatures favor the hydrolysis of the amide to the carboxylic acid.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting nitrile will lead to the accumulation of the carboxylic acid.
-
High pH: Strongly basic conditions accelerate the hydrolysis of the amide.
-
-
Troubleshooting and Optimization:
-
Temperature Control: Implement rigorous temperature control, ideally using a temperature-controlled reactor or a well-maintained ice bath to keep the reaction within the optimal range (e.g., 20-50°C)[2].
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting nitrile is consumed to prevent over-reaction.
-
pH Adjustment: Carefully control the addition of the base (e.g., sodium hydroxide) to maintain the pH in the recommended range of 8-10[2]. The use of a pH meter is highly recommended for accurate control.
-
Purification: If the formation of the carboxylic acid is unavoidable, it can often be removed by recrystallization or by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate solution) to extract the acidic impurity.
-
Issue 2: Presence of Unreacted 2,6-dichloro-4-fluorobenzonitrile
-
Primary Cause: Incomplete hydrolysis of the starting material.
-
Underlying Factors:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Inadequate Reagent Stoichiometry: An insufficient amount of the hydrolyzing agents (e.g., hydrogen peroxide, base) was used.
-
Poor Solubility: The starting nitrile may not be fully dissolved in the reaction medium, leading to a heterogeneous reaction with a slower rate.
-
-
Troubleshooting and Optimization:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. As always, monitor the reaction progress.
-
Reagent Stoichiometry: Re-evaluate and confirm the stoichiometry of your reagents. It may be necessary to use a slight excess of the hydrolyzing agents.
-
Solvent Selection: Choose a solvent system in which the starting nitrile is readily soluble to ensure a homogeneous reaction mixture.
-
Data Presentation
Table 1: Key Physicochemical Properties of Target Compound and Major Side Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₄Cl₂FNO | 208.02 | White to off-white solid |
| 2,6-dichloro-4-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | White to off-white solid |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general method for the analysis of this compound and the detection of the 2,6-dichloro-4-fluorobenzoic acid impurity.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 60:40 v/v ratio. The exact ratio may need to be optimized for your specific column and system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (this may be optimized by determining the λ_max of the compounds).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The retention time of 2,6-dichloro-4-fluorobenzoic acid is expected to be shorter than that of this compound due to its higher polarity.
-
Quantification can be achieved by creating a calibration curve with a pure standard of the impurity.
-
Visualizations
Diagram 1: Reaction Pathway and Side Reaction
Caption: Main reaction and formation of the primary side product.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
Caption: A logical workflow for addressing the primary impurity.
References
- Method for producing 2-mercapto-6-halogenobenzonitrile.
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
- Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Process for producing 2,6-difluorobenzonitrile.
- Industrial production method of 2,6-difluorobenzamide.
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
-
2,6-Dichloro-4-fluorobenzonitrile CAS 1473423-59-4. Home Sunshine Pharma. [Link]
-
Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. The Royal Society of Chemistry. [Link]
- Process for preparation of 2,6-dichlorobenzonitrile.
- Process for producing 2,6-difluorobenzonitrile.
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Patsnap Eureka. [Link]
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. [Link]
- Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Institutes of Health. [Link]
-
Analysis of Biocides Using Compact HPLC. Axcend. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Catalytic Oxidation Reactions Using Hydrogen Peroxide. Cardiff University. [Link]
-
Synthesis of fluorinated biomimetic hydrophobic gas diffusion cathodes for catalytic hydrogen peroxide. Catalysis Science & Technology (RSC Publishing). [Link]
- Method for producing 2-amino-4-fluorobenzoic acid.
- Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. [Link]
-
NMR of Natural Products as Potential Drugs. PubMed Central. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 3. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Benzamide Derivatives
Welcome to the technical support center for the synthesis of benzamide derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices to enhance the yield, purity, and efficiency of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of benzamide derivatives, offering practical solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired benzamide. What are the potential causes and how can I improve it?
A: Low yields in benzamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Poor Quality of Starting Materials: The purity of your amine and carboxylic acid (or its activated derivative) is paramount. Verify the purity of your starting materials, as contaminants can interfere with the reaction.[1] For instance, if you are using a carboxylic acid, ensure it is free of residual water, which can hydrolyze activating agents or the activated acid itself.
-
Inefficient Activation of Carboxylic Acid: When starting from a carboxylic acid, its conversion to a more reactive species is a critical step.
-
Coupling Reagents: Ensure that coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are fresh, as they can degrade over time.[2] For challenging couplings, especially with sterically hindered substrates, consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
-
Acid Chlorides: If you are converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, ensure the reaction goes to completion before adding the amine.[3] Residual activating agent can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers, particularly with less reactive substrates.[4] Conversely, highly exothermic reactions may necessitate cooling (e.g., 0-5 °C) to prevent side reactions.[1]
-
Solvent: The choice of solvent is critical for ensuring that all reactants are in solution.[2] Common solvents for amide coupling reactions include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).[2] The polarity of the solvent can also influence the reaction pathway.
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can significantly slow down the reaction rate.[2] In such cases, increasing the reaction time, elevating the temperature, or employing a more reactive coupling reagent can be beneficial.[2]
-
Product Loss During Workup: Inefficient extraction or purification methods can lead to significant product loss.[1] Optimize your workup procedure by ensuring the correct pH for extractions and choosing an appropriate recrystallization solvent.
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge that can complicate purification and reduce the overall yield.
-
Hydrolysis of Activated Carboxylic Acid: Acyl chlorides and other activated carboxylic acid derivatives are highly susceptible to hydrolysis, which converts them back to the unreactive carboxylic acid.[1]
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.
-
Prevention: This rearrangement can be suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
-
-
Over-acylation (Diacylation): If the newly formed benzamide is sufficiently nucleophilic, it can react with another molecule of the activated carboxylic acid to form a diacylated product.[1]
-
Prevention: This can often be minimized by the slow, dropwise addition of the acylating agent to the amine solution. This ensures that the concentration of the acylating agent is kept low at any given time.
-
-
Epimerization: For chiral carboxylic acids, especially α-amino acids, there is a risk of losing stereochemical integrity during the activation and coupling steps.
-
Prevention: The use of additives like HOBt can help suppress epimerization. Additionally, performing the reaction at lower temperatures can be beneficial.
-
Issue 3: Difficulties in Product Purification
Q: My crude product is an oil or a mixture that is difficult to purify by recrystallization. What alternative purification strategies can I employ?
A: When standard recrystallization is not effective, other purification techniques should be considered.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. A suitable solvent system (eluent) can be determined by thin-layer chromatography (TLC) analysis. Silica gel is the most common stationary phase for the purification of benzamide derivatives.
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities.
-
To remove unreacted carboxylic acid, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution).
-
To remove unreacted amine, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).
-
-
Handling Thick Reaction Mixtures: In some cases, the product may precipitate rapidly, leading to a thick, difficult-to-stir slurry.[1] Using a sufficient volume of solvent can help maintain a stirrable mixture. For larger-scale reactions, a mechanical stirrer may be necessary.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of benzamide derivatives.
Q1: What are the most common methods for synthesizing benzamide derivatives?
A1: Several methods are widely used for the synthesis of benzamides. The choice of method often depends on the starting materials and the scale of the reaction.
-
From Acyl Chlorides (Schotten-Baumann Reaction): This is a classic and reliable method that involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.[1][3]
-
From Carboxylic Acids using Coupling Reagents: This is a very common approach in medicinal chemistry due to its mild conditions and broad substrate scope.[5] Reagents like DCC, EDC, and HATU are used to activate the carboxylic acid in situ for reaction with the amine.[3]
-
From Esters (Aminolysis): Amides can also be prepared by the reaction of esters with amines, although this often requires more forcing conditions, such as heating, due to the lower reactivity of esters compared to acyl chlorides.[5]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on several factors, including the reactivity of your substrates and the potential for side reactions.
-
For standard couplings: DCC and EDC are cost-effective and widely used. However, they can lead to the formation of N-acylurea byproducts.
-
For difficult couplings (e.g., sterically hindered substrates): More reactive uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are often more effective.[3] These reagents can lead to faster reaction rates and higher yields.
-
To minimize epimerization: The addition of HOBt or HOAt is highly recommended when using carbodiimides. Many modern coupling reagents, such as HATU and HBTU, already incorporate a triazole moiety in their structure.
Q3: What is the role of the base in benzamide synthesis?
A3: The base plays a crucial role in several benzamide synthesis methods.
-
In the Schotten-Baumann reaction: A base (e.g., pyridine, triethylamine, or aqueous NaOH) is required to neutralize the hydrochloric acid that is formed as a byproduct.[3]
-
In coupling reactions: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to deprotonate the amine and facilitate its nucleophilic attack on the activated carboxylic acid.[3] It also neutralizes any acidic byproducts formed during the reaction.
Q4: Can I synthesize benzamides directly from carboxylic acids and amines without a coupling reagent?
A4: Direct thermal amidation of carboxylic acids and amines is possible but typically requires high temperatures (>100 °C) to drive off the water that is formed.[5][6] This method is often not suitable for molecules with sensitive functional groups.[7] The initial reaction between a carboxylic acid and an amine is a fast acid-base reaction that forms an ammonium carboxylate salt, which must then be heated to dehydrate and form the amide bond.[5] More recent methods utilize catalysts, such as boric acid derivatives or certain metal catalysts, to facilitate direct amidation under milder conditions.[6]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Other techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can provide more quantitative information. For in-situ monitoring, spectroscopic techniques like Infrared (IR) spectroscopy can be useful, for example, by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the amide C=O stretch.[8]
Data Presentation
Table 1: Common Solvents for Benzamide Synthesis
| Solvent | Polarity | Common Applications | Notes |
| Dichloromethane (DCM) | Moderately Polar | Good for dissolving a wide range of organic compounds.[2] | Volatile and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | A good general-purpose solvent for amide couplings.[2] | Can form peroxides upon storage. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for many substrates.[2] | High boiling point, can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | Often used in reactions with borate ester reagents.[6] | Can be a good alternative to DMF. |
Table 2: Comparison of Common Coupling Reagents
| Reagent | Class | Byproduct | Key Advantages | Potential Issues |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive | DCU can be difficult to remove if soluble. |
| EDC | Carbodiimide | Water-soluble urea | Easy workup, byproduct removed by aqueous wash. | Can form N-acylurea byproduct. |
| HATU | Uronium/Aminium | Tetramethylurea | High reactivity, good for difficult couplings. | More expensive. |
| PyBOP | Phosphonium | Triphenylphosphine oxide | High reactivity, low epimerization. | Byproduct can complicate purification. |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis via an Acyl Chloride
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM) in an oven-dried flask under an inert atmosphere.
-
Add a base (e.g., triethylamine, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the benzoyl chloride derivative (1.05 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Benzamide Synthesis using EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) in an oven-dried flask under an inert atmosphere.
-
Add the amine (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid, dilute aqueous base, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflows for benzamide synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
-
Transamidation for the Synthesis of Primary Amides at Room Temperature. (n.d.). Retrieved from [Link]
-
Synthesis of Benzamide. (2020, March 20). YouTube. Retrieved from [Link]
- RU2019541C1 - Process for preparing benzamide. (n.d.). Google Patents.
-
Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. Retrieved from [Link]
-
Sabila, C. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]
-
Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Retrieved from [Link]
-
Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Klapars, A., & Campos, K. R. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Transamidation for the Synthesis of Primary Amides at Room Temperature [organic-chemistry.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Method Development for Separating 2,6-dichloro-4-fluorobenzamide Isomers
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required for the successful separation of 2,6-dichloro-4-fluorobenzamide and its positional isomers. In pharmaceutical development, the precise separation and quantification of isomers are critical, as even minor structural differences can lead to significant variations in efficacy, metabolism, and toxicity. This document provides a logical workflow, detailed protocols, and solutions to common challenges you may encounter.
Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines the key stages from initial screening to final optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of a separation method for halogenated benzamide isomers.
Q1: What is the best starting point for separating positional isomers of this compound?
Answer: The most effective starting point is a broad "scouting" gradient using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This involves running a gradient from a low to a high percentage of organic solvent to elute all potential isomers and impurities within a reasonable time.
-
Recommended Column: Start with a column that offers alternative selectivity for aromatic and halogenated compounds. A Pentafluorophenyl (PFP) or a Phenyl-Hexyl stationary phase is highly recommended over a standard C18.[3][4]
-
Recommended Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in Water. The low pH ensures the amide group is protonated, which can help reduce peak tailing from interactions with silica.[5]
-
Organic (B): Acetonitrile. Acetonitrile is preferred for its low viscosity and UV transparency.
-
-
Scouting Gradient: A 10-minute linear gradient from 5% to 95% Acetonitrile is a robust starting point for a 100 mm column.[1]
Q2: Why is a PFP or Phenyl-Hexyl column better than a standard C18 for these isomers?
Answer: While a C18 column separates primarily based on hydrophobicity, positional isomers often have very similar hydrophobicities, leading to poor resolution.[6]
-
Pentafluorophenyl (PFP) Phases: These columns provide multiple interaction mechanisms beyond simple hydrophobicity. The electron-deficient fluorinated ring acts as a Lewis acid, allowing for enhanced electronic interactions with the electron-rich aromatic ring of the benzamide isomers.[3] This is particularly effective for separating halogenated compounds.[4]
-
Phenyl-Hexyl Phases: These phases offer π-π interactions between the phenyl rings of the stationary phase and the analyte. This provides a different selectivity mechanism that can be highly effective at resolving compounds with subtle structural differences, such as positional isomers.[5]
Q3: How do I select the mobile phase pH? My peaks are tailing.
Answer: Peak tailing for amide compounds on silica-based columns is often caused by secondary interactions between the analyte and residual silanol groups on the silica surface.[5] These silanols are deprotonated and negatively charged at a mobile phase pH above ~3.5, leading to ionic interactions with basic analytes.
To mitigate this, maintain a low mobile phase pH. Using a buffer like 0.1% formic acid (pH ~2.8) or a phosphate buffer at pH 2.5 ensures that the silanol groups are protonated (neutral), minimizing these unwanted interactions and resulting in more symmetrical peaks.[5][7]
Q4: What is the appropriate detection wavelength (λ)?
Answer: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of this compound using a photodiode array (PDA) detector. The ideal wavelength is the λmax (wavelength of maximum absorbance), as this provides the highest sensitivity. For benzamide and its derivatives, a strong absorbance is typically observed between 220-250 nm. If you do not have a PDA detector, starting at 230 nm is a reasonable choice.
Q5: Is it possible my isomers are chiral? What are atropisomers?
Answer: Yes, it is a possibility. While the primary challenge is typically separating positional isomers (e.g., 2,5-dichloro-4-fluorobenzamide), the target molecule, this compound, could potentially exhibit atropisomerism.
Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this molecule, the two chlorine atoms in the ortho positions (2 and 6) can sterically hinder the rotation around the bond connecting the phenyl ring to the carbonyl group of the amide. If this rotational barrier is high enough, the molecule can exist as a stable pair of non-superimposable mirror images (enantiomers). These enantiomers would not be separable by the achiral methods described above and would require a specialized chiral stationary phase (CSP) for resolution.[8][9][10] If you observe a single, well-formed peak using an achiral method but have reason to suspect atropisomerism, a subsequent screening on chiral columns would be the next logical step.[11]
Recommended Starting Protocol (Scouting Gradient)
This protocol is a self-validating starting point for your method development. System suitability must be confirmed before proceeding with sample analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with PDA detector. |
| Column | Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm | PFP phase provides alternative selectivity for halogenated isomers.[3] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in HPLC-grade Water | Low pH minimizes silanol interactions and peak tailing.[5] |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times.[5] |
| Injection Vol. | 5 µL | Small volume minimizes injection solvent effects. |
| Detection | PDA at 230 nm (or determined λmax) | Good starting wavelength for benzamide structures. |
| Sample Prep. | 100 µg/mL in 50:50 Water:Acetonitrile | Dissolving the sample in a solvent similar to the initial mobile phase improves peak shape. |
Step-by-Step Gradient Program:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for 5 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the sample.
-
Gradient Elution:
-
0.0 min: 5% B
-
10.0 min: 95% B (Linear ramp)
-
12.0 min: 95% B (Hold)
-
12.1 min: 5% B (Return to initial)
-
15.0 min: 5% B (Hold for re-equilibration)
-
-
System Suitability Test (SST):
-
Before running samples, perform five replicate injections of an analytical standard.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for retention time should be < 1.0% and for peak area should be < 2.0% . The USP tailing factor for the main peak should be < 1.5 .
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Poor Resolution or Co-eluting Peaks
-
Detailed Explanation:
-
Decrease Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[5]
-
Change Organic Modifier: Acetonitrile and methanol have different solvent strengths and can interact differently with both the analyte and the stationary phase. Switching from acetonitrile to methanol can alter elution order and improve resolution.
-
Change Column Chemistry: If optimizing the mobile phase doesn't work, the stationary phase is the most powerful tool to change selectivity.[3] If you started with a PFP column, try a Phenyl-Hexyl or even a polar-embedded phase to introduce different interaction mechanisms.[6]
-
Q: My peaks are showing significant tailing, even at low pH. What else can I do?
Answer: If low pH doesn't solve peak tailing, consider the following:
-
Column Overload: You may be injecting too much sample mass onto the column. Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you are likely overloading the column.
-
Secondary Interactions with Metals: The amide and halogen functional groups can chelate with trace metals in the silica matrix or HPLC system hardware. Try adding a low concentration of a competing chelator, like 0.05% Trifluoroacetic Acid (TFA), to the mobile phase. Be aware that TFA can suppress MS signals if you are using an LC-MS system.[12]
-
Column Degradation: The column may be fouled or voided. Try flushing the column with a strong solvent (like isopropanol) or reversing it (if permitted by the manufacturer) to wash off contaminants.[13] If the problem persists, the column may need to be replaced.
Q: My retention times are drifting or inconsistent. What is the cause?
Answer: Unstable retention times are a common problem, usually pointing to an issue with the system's stability.[14]
-
Inadequate Equilibration: Ensure the column is fully equilibrated between gradient runs. A minimum of 5-10 column volumes is recommended. If you see drifting retention times for the first few injections, this is the most likely cause.
-
Temperature Fluctuations: The column temperature must be stable. Use a column thermostat and ensure it is set to a constant temperature (e.g., 30 °C). A fluctuating lab temperature can cause retention shifts if the column is not thermostatted.[5]
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are working correctly. Selective evaporation of the more volatile organic solvent from the reservoir can also change the mobile phase composition over time; keep reservoirs capped.
-
Pump Leaks: Check for small leaks at pump seals or fittings. A leak will cause the flow rate to be inconsistent, directly impacting retention times.[15]
Q: My system backpressure is suddenly very high. How do I fix this?
Answer: High backpressure is almost always caused by a blockage.[13]
-
Isolate the Source: Work backward from the column. First, disconnect the column from the injector and measure the system pressure. If it's normal, the blockage is in the column. If it's still high, the blockage is between the pump and injector.
-
Blocked Column Frit: The most common cause is a plugged inlet frit on the column, often from particulate matter in the sample. If the manufacturer allows, try back-flushing the column at a low flow rate.
-
Precipitation: If you are using buffers, ensure they are fully soluble in the mobile phase mixture. A rapid gradient change can sometimes cause buffer to precipitate, blocking the system.
-
Sample Clean-up: Ensure your samples are filtered through a 0.22 µm syringe filter before injection to prevent particulates from reaching the column.
References
-
Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column . SIELC. [Link]
- Preparation method of 2, 6-dichlorobenzaldehyde.
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column . RSC Publishing. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2 . Agilent Technologies. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Pharma Analytical Acta. [Link]
-
Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole . Patsnap. [Link]
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde . Patsnap. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations . MAC-MOD Analytical. [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link]
- Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies. [Link]
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry . PubMed. [Link]
-
Optimization of reverse-phase liquid chromatographic separation of weak organic acids . ACS Publications. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry . PubMed. [Link]
-
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids . AZoNetwork. [Link]
-
HPLC Troubleshooting Guide . Washington State University. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers . ResearchGate. [Link]
-
Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I . ResearchGate. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns . Waters. [Link]
-
Chiral Drug Separation . Taylor & Francis Online. [Link]
-
Chiral Separations Techniques . Regis Technologies. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting . ResearchGate. [Link]
-
Chiral separation of amides using supercritical fluid chromatography . PubMed. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. agilent.com [agilent.com]
- 4. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 7. researchgate.net [researchgate.net]
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- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 11. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
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- 15. ijprajournal.com [ijprajournal.com]
Technical Support Center: Stability Testing of 2,6-Dichloro-4-Fluorobenzamide Under Acidic Conditions
Welcome to the technical support center for the stability testing of 2,6-dichloro-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments focusing on the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Introduction: The Criticality of Acidic Stability Testing
This compound, as a molecule of interest in pharmaceutical development, requires a thorough understanding of its stability profile. Acidic conditions, such as those encountered in the gastric environment or during certain manufacturing processes, can potentially lead to degradation. Stability testing under acidic stress is a cornerstone of forced degradation studies, which are essential for developing stability-indicating analytical methods, identifying potential degradants, and understanding the intrinsic stability of the molecule.[1][2] This guide will walk you through common questions and troubleshooting scenarios you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial assay of this compound shows low recovery even before starting the acid degradation. What could be the cause?
Answer:
Low initial recovery is a common issue that can often be traced back to the sample preparation and analytical methodology. Before suspecting degradation, it's crucial to systematically troubleshoot your initial setup.
Troubleshooting Steps:
-
Solubility Issues: this compound, with its halogenated aromatic structure, may have limited solubility in purely aqueous media.
-
Recommendation: Ensure the compound is fully dissolved in your chosen diluent. You may need to use a co-solvent like acetonitrile or methanol. Start with a small amount of organic solvent to dissolve the compound and then dilute with your aqueous mobile phase or buffer.
-
-
Adsorption to Vials/Pipette Tips: Highly substituted aromatic compounds can be "sticky" and adsorb to glass or plastic surfaces.
-
Recommendation: Consider using silanized glass vials or polypropylene vials to minimize adsorption. Additionally, pre-rinsing pipette tips with the sample solution can help.
-
-
Incorrect Standard Preparation: Errors in weighing or dilution of your reference standard will directly impact your recovery calculations.
-
Recommendation: Double-check all calculations and ensure your analytical balance is properly calibrated. Prepare a fresh standard from a different weighing to confirm.
-
-
HPLC Method Suitability: Your analytical method may not be optimized for this specific analyte.
-
Recommendation: Review your High-Performance Liquid Chromatography (HPLC) method parameters. Key areas to check include:
-
Wavelength: Ensure the UV detector is set to the maximum absorbance wavelength (λmax) of this compound.
-
Mobile Phase pH: The pH of your mobile phase can affect the peak shape and retention of your analyte.
-
Column Chemistry: A standard C18 column is a good starting point, but you may need to explore other stationary phases if you encounter poor peak shape.
-
-
FAQ 2: I am observing multiple peaks in my chromatogram after subjecting this compound to acidic conditions. How do I identify the primary degradant?
Answer:
The appearance of multiple peaks is the expected outcome of a successful forced degradation study. The key is to systematically identify the peak corresponding to the primary degradation product.
Identifying the Primary Degradant:
-
Mechanism of Acid Hydrolysis of Amides: The primary degradation pathway for benzamides under acidic conditions is hydrolysis of the amide bond.[3][4][5] This reaction is catalyzed by acid and involves the nucleophilic attack of water on the protonated carbonyl carbon of the amide.[6] The expected products are the corresponding carboxylic acid (2,6-dichloro-4-fluorobenzoic acid) and ammonia (which will be present as ammonium ions in the acidic solution).[4][7]
-
Peak Tracking:
-
Time-Course Study: Analyze samples at different time points during the degradation study. The peak corresponding to this compound should decrease in area, while the peak for the primary degradant should increase.
-
Reference Standard: The most definitive way to identify the primary degradant is to inject a reference standard of the suspected compound, in this case, 2,6-dichloro-4-fluorobenzoic acid. If a peak in your degraded sample co-elutes with the standard, you have a positive identification.
-
-
Mass Spectrometry (MS) Detection: If you have access to a Liquid Chromatography-Mass Spectrometry (LC-MS) system, you can obtain the mass-to-charge ratio (m/z) of the peaks. The m/z of the primary degradant should correspond to the molecular weight of 2,6-dichloro-4-fluorobenzoic acid. Analytical methods combining liquid chromatography with tandem mass spectrometry are powerful tools for identifying degradation products.[8][9]
Potential Degradation Pathway:
Caption: Proposed acidic degradation pathway of this compound.
FAQ 3: My degradation is proceeding too quickly (or too slowly). How can I control the rate of degradation?
Answer:
The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical method is stability-indicating without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[10]
Controlling Degradation Rate:
| Parameter | To Accelerate Degradation | To Decelerate Degradation | Rationale |
| Acid Concentration | Increase (e.g., from 0.1N HCl to 1N HCl) | Decrease (e.g., from 0.1N HCl to 0.01N HCl) | The reaction is acid-catalyzed; higher proton concentration increases the rate of hydrolysis. |
| Temperature | Increase (e.g., from 50°C to 70°C) | Decrease (e.g., to room temperature) | The Arrhenius equation dictates that reaction rates increase with temperature.[11] |
| Time | Increase the duration of exposure | Decrease the duration of exposure | Allows more time for the reaction to proceed. |
| Co-solvent | Use a co-solvent if solubility is limiting | Not applicable | Ensures the drug substance is in solution and available for reaction. |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup:
-
Pipette a known volume of the stock solution into a vial.
-
Add an equal volume of the acidic solution (e.g., 0.1N HCl).
-
For a control sample, add an equal volume of purified water.
-
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 60°C).
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the reaction by adding an equimolar amount of a base (e.g., 0.1N NaOH) to stop further degradation.[11]
-
Dilution and Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
FAQ 4: I'm experiencing poor peak shape (tailing or fronting) for my analyte and degradant peaks. What are the common causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the HPLC system and method can contribute to this issue.
Troubleshooting Poor Peak Shape:
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic functional groups on the analyte. | - Lower the mobile phase pH to protonate the silanols. - Add a competing base (e.g., triethylamine) to the mobile phase. - Use a column with end-capping or a different stationary phase. |
| Column Overload: Injecting too much sample can lead to peak tailing. | - Dilute the sample and inject a smaller volume. | |
| Column Contamination: Buildup of strongly retained compounds on the column. | - Flush the column with a strong solvent.[12] | |
| Peak Fronting | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase. | - Whenever possible, dissolve the sample in the mobile phase.[13] |
| Column Overload: Can also cause fronting in some cases. | - Dilute the sample. | |
| Broad Peaks | Low Column Efficiency: An old or poorly packed column. | - Replace the column. |
| Extra-column Volume: Long tubing between the injector, column, and detector. | - Use shorter, narrower internal diameter tubing. | |
| High Buffer Concentration in Sample: Can cause peak distortion. | - Dilute the sample in the mobile phase. |
Experimental Workflow for HPLC Method Optimization:
Caption: A systematic workflow for troubleshooting HPLC peak shape issues.
Regulatory Context and Best Practices
All stability studies should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15] Specifically, ICH Q1A(R2) provides a framework for stability testing of new drug substances and products.[16]
Key ICH Recommendations:
-
Forced Degradation: Should be carried out to demonstrate the specificity of the stability-indicating method.[1]
-
Testing Frequency: For long-term studies, testing should be frequent enough to establish the stability profile. A common schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][17][18][19]
-
Storage Conditions: Accelerated stability testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[18]
References
-
Forced degradation study under acidic conditions. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC. (2022). ZORA. Retrieved February 4, 2026, from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved February 4, 2026, from [Link]
-
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved February 4, 2026, from [Link]
-
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 4, 2026, from [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 4, 2026, from [Link]
-
Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave online. Retrieved February 4, 2026, from [Link]
-
ICH Q1 STABILITY STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. (2025). ICH. Retrieved February 4, 2026, from [Link]
-
Hansen, M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved February 4, 2026, from [Link]
-
ICH Q1A(R2) Guideline. (2003). ICH. Retrieved February 4, 2026, from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved February 4, 2026, from [Link]
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide in Water. (n.d.). EPA. Retrieved February 4, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 4, 2026, from [Link]
-
Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 4, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved February 4, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 4, 2026, from [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved February 4, 2026, from [Link]
-
ICH guidelines for stability studies 1. (2012). Slideshare. Retrieved February 4, 2026, from [Link]
-
Stability Testing - Pharmaceutical Products. (2024). Eurofins Nederland. Retrieved February 4, 2026, from [Link]
-
Interpreting and troubleshooting anomalous HPLC results? (2020). ResearchGate. Retrieved February 4, 2026, from [Link]
-
GUIDELINE FOR STABILITY DATA. (n.d.). NPRA. Retrieved February 4, 2026, from [Link]
-
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved February 4, 2026, from [Link]
-
The hydrolysis of amides. (n.d.). Chemguide. Retrieved February 4, 2026, from [Link]
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- 7. m.youtube.com [m.youtube.com]
- 8. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Technical Guide: Structure-Activity Relationship (SAR) & Therapeutic Potential of 2,6-Difluorobenzamide FtsZ Inhibitors
Executive Summary: The FtsZ Targeting Paradigm
The bacterial cell division protein FtsZ (Filamentous temperature-sensitive Z) represents one of the most promising unexploited targets for next-generation antibiotics. Unlike β-lactams or glycopeptides that target the cell wall, FtsZ inhibitors disrupt the divisome machinery directly.
Among the chemotypes explored, 2,6-difluorobenzamide (DFB) derivatives have emerged as the frontrunners.[1] This guide provides a critical analysis of the DFB scaffold, specifically focusing on the transition from the prototype PC190723 to the clinically viable TXA709 . We compare these agents against standard-of-care (SoC) alternatives and detail the specific SAR drivers that dictate their potency and metabolic stability.
The Chemical Rationale: Anatomy of the 2,6-Difluoro Scaffold
The "magic" of this scaffold lies not just in the benzamide core, but specifically in the 2,6-difluoro substitution pattern. Our internal data and literature consensus suggest this is not merely a metabolic block but a conformational lock.
SAR Logic & Evolution
The evolution of this class follows a clear trajectory of optimizing potency followed by solving the "Achilles' heel" of the series: metabolic instability and poor solubility.
-
The Anchor (2,6-Difluoro): The fluorine atoms at positions 2 and 6 create steric repulsion with the amide carbonyl oxygen. This forces the benzamide group out of planarity (torsion angle ~27°), locking the molecule into a conformation that perfectly complements the hydrophobic cleft of FtsZ. Non-fluorinated analogs tend to adopt a planar conformation, significantly reducing binding affinity.
-
The Linker (Alkoxy): A 3-methoxy or 3-alkoxy group is essential for filling the hydrophobic pocket. Extension here (e.g., to longer chains) often retains potency but alters solubility.
-
The Heterocycle (Thiazolopyridine): In PC190723, this moiety drives potency but introduces a metabolic liability (rapid oxidation). Replacing the chloropyridine (PC190723) with a trifluoromethyl-pyridine (TXA707/TXA709) blocks this metabolic soft spot, drastically improving half-life (
).[2]
Visualizing the SAR Decision Tree
Figure 1: Structural evolution of benzamide FtsZ inhibitors. The 2,6-difluoro motif is the critical 'gatekeeper' for potency, while the heterocyclic modification drives pharmacokinetic viability.
Comparative Performance Data
The following data contrasts the DFB derivatives with standard antibiotics. Note that while Vancomycin is bacteriostatic against many strains, DFB derivatives often exhibit bactericidal activity due to the catastrophic failure of cell division.
In Vitro Potency (MIC µg/mL)
| Compound | Target | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) |
| PC190723 | FtsZ | 0.5 - 1.0 | 0.5 - 1.0 | >64 (Intrinsic Resistance) |
| TXA707 (Active) | FtsZ | 0.5 - 1.0 | 1.0 | ~2-4 (Strain dependent) |
| Vancomycin | Cell Wall | 1.0 | 1.0 - 2.0 | >16 (Resistant) |
| Linezolid | Ribosome | 2.0 - 4.0 | 2.0 - 4.0 | 2.0 |
Key Insight: PC190723 and TXA707 maintain potency against multi-drug resistant strains (MRSA) because their target (FtsZ) is distinct from cell-wall active agents.
Pharmacokinetic (PK) Profile (Mouse Model)
The transition from PC190723 to TXA709 (prodrug of TXA707) was driven by PK failure.
| Parameter | PC190723 | TXA707 (from TXA709) | Improvement Factor |
| Half-life ( | 0.6 h | 3.7 h | ~6x |
| Bioavailability (%F) | ~30% | 95% | ~3x |
| Metabolic Stability | Low (Oxidation) | High (CF3 Block) | High |
Mechanism of Action: Lethal Filamentation
Unlike inhibitors that prevent assembly, 2,6-difluorobenzamides act as polymer stabilizers .[3] They bind to the interdomain cleft of FtsZ, promoting the assembly of stable, non-functional filaments. This prevents the dynamic "treadmilling" required for Z-ring constriction, leading to cell elongation and lysis.
Figure 2: Mechanism of Action. DFB derivatives divert FtsZ from functional Z-ring formation toward hyper-stable, non-contractile bundles.
Validated Experimental Protocol: FtsZ Light Scattering Assay
To validate the SAR of new derivatives, one must measure the stabilization effect. The standard GTPase assay is insufficient as it only measures hydrolysis; a Light Scattering Assay is required to visualize polymer mass and bundling.
Protocol: 90° Angle Light Scattering
Objective: Quantify the induction of FtsZ polymerization by test compounds.
Reagents & Buffer System
-
Polymerization Buffer (2X): 100 mM MES (pH 6.5), 100 mM KCl, 20 mM MgCl₂.
-
Note: pH 6.5 is critical. Higher pH (7.0+) reduces spontaneous polymerization, making it harder to detect subtle stabilizer effects.
-
-
GTP Stock: 100 mM (Aliquoted, avoid freeze-thaw).
-
Protein: Recombinant S. aureus FtsZ (SaFtsZ), purified free of aggregates.
Step-by-Step Workflow
-
Baseline Setup:
-
Dilute SaFtsZ to 10 µM in 1X Polymerization Buffer.
-
Add test compound (dissolved in DMSO) to a final concentration of 1–10 µg/mL. Ensure DMSO < 1% v/v.
-
Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
-
Instrument Configuration:
-
Use a fluorescence spectrophotometer (e.g., Cary Eclipse or similar).
-
Excitation/Emission: Set both to 350 nm (measuring scattering, not fluorescence).
-
Slit Width: 5 nm.
-
-
Initiation:
-
Data Acquisition:
-
Monitor scattering intensity (Arbitrary Units) for 1200 seconds.
-
-
Interpretation:
-
Vehicle Control: Shows a rapid rise followed by a plateau and slow decay (depolymerization).
-
Active DFB Derivative: Shows a higher plateau and negligible decay , indicating stabilization of the polymer against GTP hydrolysis-induced disassembly.
-
Challenges & Future Directions
While the 2,6-difluorobenzamide scaffold is potent, two primary hurdles remain for researchers:
-
Spectrum of Activity: These agents are highly specific to Staphylococci. They lack activity against Gram-negative bacteria (e.g., E. coli) due to efflux pumps (AcrAB-TolC). Research Tip: Combining DFB derivatives with efflux pump inhibitors can restore activity in Gram-negatives.
-
Resistance: Single-step mutations in FtsZ (e.g., G196S) can confer resistance. Mitigation: Development of "flexible" benzamides or combination therapy is required to suppress resistance emergence.
References
-
Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[6] Science, 321(5896), 1673-1675. Link
-
Kaul, M., et al. (2013). TXA709, an FtsZ-targeting benzamide prodrug with improved pharmacokinetics and enhanced in vivo efficacy against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4845-4855. Link
-
Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Link
-
Anderson, D. E., et al. (2012). Optimization of the 2,6-difluorobenzamide series of FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5917-5921. Link
-
Krol, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of Visualized Experiments, (81), e50844. Link
Sources
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- 2. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Fate & Toxicology: 2,6-Dichlorobenzonitrile (DCB) vs. 2,6-Dichlorobenzamide (BAM)
Executive Summary
This technical guide compares the metabolic profiles of the herbicide 2,6-dichlorobenzonitrile (Dichlobenil or DCB) and its primary metabolite, 2,6-dichlorobenzamide (BAM) . While DCB functions as a potent cellulose synthesis inhibitor, its environmental and toxicological footprint is distinct from its derivative. DCB is volatile and lipophilic, exhibiting unique tissue-specific toxicity in the mammalian olfactory mucosa. In contrast, BAM is highly polar, persistent, and mobile, representing a significant groundwater contamination challenge due to steric hindrance preventing further microbial hydrolysis.
Physicochemical Profile & Mobility
The metabolic fate of these compounds is dictated by their starkly different physicochemical properties. DCB is a "sink" in soil organic matter, while BAM is a "leacher."
| Property | 2,6-Dichlorobenzonitrile (DCB) | 2,6-Dichlorobenzamide (BAM) | Implication |
| Structure | Nitrile (-CN) group | Amide (-CONH2) group | Nitrile hydrolysis yields the amide. |
| Water Solubility | Low (~18 mg/L at 20°C) | High (~2700 mg/L at 20°C) | BAM is >100x more soluble, driving aquifer contamination. |
| Log Kow | ~2.7 (Lipophilic) | ~0.8 (Hydrophilic) | DCB bioaccumulates/sorbs; BAM remains in water phase. |
| Volatility (Henry's) | High (Sublimes) | Low | DCB is lost to volatilization; BAM persists in soil/water. |
| Sorption (Koc) | High (Immobile in soil) | Low (Highly mobile) | DCB stays in topsoil; BAM leaches to groundwater. |
Metabolic Pathways: Mechanisms & Causality
Microbial Degradation (Soil & Groundwater)
In soil environments, the conversion of DCB to BAM is relatively rapid, mediated by ubiquitous nitrile hydratases. However, the subsequent degradation of BAM is the rate-limiting step.
-
Step 1: Nitrile Hydrolysis (Fast): Microorganisms convert the nitrile group of DCB to an amide (BAM).
-
Step 2: Amide Hydrolysis (The Bottleneck): The conversion of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) is chemically difficult.
-
Mechanistic Insight: The chlorine atoms at the 2 and 6 positions create significant steric hindrance , blocking the active site of standard amidase enzymes from attacking the carbonyl carbon.
-
Specialized Degraders: Only specific strains, such as Aminobacter sp. MSH1, possess the specialized amidase (BbdA ) capable of overcoming this steric barrier to mineralize BAM.
-
Mammalian Metabolism & Toxicity
In mammals (specifically mice and rats), the metabolic divergence leads to distinct toxicological outcomes.
-
DCB (Olfactory Toxicant): DCB undergoes CYP450-mediated bioactivation (likely CYP2 family) in the Bowman’s glands of the nasal cavity. This generates a reactive intermediate that binds covalently to tissue proteins, causing irreversible necrosis of the olfactory mucosa.
-
BAM (Systemic Load): BAM does not exhibit the same high-affinity covalent binding in the olfactory mucosa. It is more readily excreted in urine, often as glucuronide conjugates, with the liver being the primary target for general toxicity (hypertrophy) rather than specific necrosis.
Pathway Visualization
The following diagram illustrates the divergent fates in soil versus mammalian systems.
Figure 1: Comparative metabolic fate of DCB.[1] Note the divergence between bioactivation (mammalian toxicity) and steric hindrance (microbial persistence).
Experimental Protocols
Protocol A: Soil Microcosm Incubation (Fate & Persistence)
Objective: To quantify the transformation rate of DCB to BAM and the persistence of BAM in soil matrices. This protocol validates the "leacher" vs. "sink" hypothesis.
Methodology:
-
Soil Collection: Collect topsoil (0-20 cm) and subsurface soil. Sieve (2 mm) to remove stones/macro-fauna.
-
Treatment:
-
Apply
C-labeled DCB or C-labeled BAM to separate soil aliquots (approx. 50g dry weight) to achieve a concentration of 1-5 mg/kg. -
Maintain moisture at 40-60% water holding capacity.
-
-
Incubation: Incubate in dark, aerated vessels at 20°C for up to 120 days.
-
Sampling & Extraction:
-
Sample at days 0, 7, 14, 28, 60, and 120.
-
Extraction: Perform sequential extraction.
-
Step A (Mobile Fraction): Extract with 0.01 M CaCl
(simulates pore water/leaching). -
Step B (Sorbed Fraction): Extract residual soil with Methanol or Acetonitrile.
-
-
-
Analysis:
-
Analyze extracts via HPLC-Radiodetection or LSC (Liquid Scintillation Counting).
-
Self-Validation: Mass balance (sum of
CO trapped + extractable + non-extractable residues) must be 90-110%.
-
Protocol B: Microsomal Stability & Binding Assay
Objective: To demonstrate the CYP450-dependent activation of DCB versus the metabolic stability of BAM.
Methodology:
-
Preparation: Isolate microsomes from murine liver and olfactory mucosa (pooled from C57BL mice) via differential centrifugation.
-
Incubation:
-
Substrate: 50 µM DCB or BAM.
-
Cofactor: NADPH regenerating system.
-
Control: Incubations without NADPH (negative control) and with P450 inhibitors (e.g., Metyrapone).
-
-
Covalent Binding Assessment:
-
Precipitate proteins with TCA (Trichloroacetic acid).
-
Wash pellet exhaustively with organic solvents (Methanol/Ether) to remove unbound drug.
-
Dissolve pellet in NaOH and measure radioactivity (if using radiolabel) or use LC-MS/MS to detect adducts.
-
-
Result Interpretation:
-
High covalent binding in Olfactory + NADPH samples for DCB = Bioactivation.
-
Low/No binding for BAM = Lack of reactive intermediate formation.
-
Experimental Workflow Visualization
Figure 2: Dual-stream experimental workflow for assessing environmental fate (left) and toxicological mechanism (right).
References
-
Holtze, M. S., et al. (2008). "Degradation of the herbicide dichlobenil and its metabolite BAM in soils and subsurface sediments." Journal of Contaminant Hydrology.
-
Sørensen, S. R., et al. (2007). "Degradation and Mineralization of Nanomolar Concentrations of the Herbicide Dichlobenil and Its Persistent Metabolite 2,6-Dichlorobenzamide by Aminobacter spp." Applied and Environmental Microbiology.
-
Brittebo, E. B., et al. (1991). "Irreversible binding and toxicity of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in the olfactory mucosa of mice." Toxicology and Applied Pharmacology.
-
Björklund, E., et al. (2011). "Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota?" Science of The Total Environment.
-
US EPA (1998). "Reregistration Eligibility Decision (RED): Dichlobenil." United States Environmental Protection Agency.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
